molecular formula C12H14O2 B8650380 5-(4-Methoxyphenyl)pent-4-yn-1-ol

5-(4-Methoxyphenyl)pent-4-yn-1-ol

Cat. No.: B8650380
M. Wt: 190.24 g/mol
InChI Key: DIUAPCQLCKURIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)pent-4-yn-1-ol is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)pent-4-yn-1-ol

InChI

InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3

InChI Key

DIUAPCQLCKURIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Iodoanisol (10 g, 42 mmol), palladium (II) chloride (0.2 g, 1.1 mmol) and triphenylphosphine (0.6 g, 2.2 mmol) were dissolved in diethylamine (100 mL) then cupper(I) iodide (0.5 g, 2.2 mmol) and 4-pentyn-1-ol (5 mL, 53 mmol) were added. The reaction mixture was stirred overnight at room temperature, then the solvent was removed under reduced pressure. Ethyl acetate (150 mL) was added to the residue and the mixture was washed with 2N HCl, brine and water. The organic fraction was isolated, dried with sodium sulfate and the solvent was removed under reduced pressure. The product 16 (7.1 g. 87%) was isolated by flash chromatography (silica gel, 1:2 ethyl acetate/hexanes) as an oily yellow solid. 1H NMR (300 MHz, CDCl3) δ1.88 (m, 2H), 2.53 (m, 2H), 3.72 (s, 3H), 3.74 (m, 2H), 6.83 (d, 2H), 7.45 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

5-(4'-methoxyphenyl)-4-pentyn-1-ol was prepared from 4-pentyn-1-ol and 4-iodoanisole using the same method as in Example 15 to give 1.55 g (70% of theory) of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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